![molecular formula C11H8ClN5O3 B14097259 4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B14097259.png)
4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone typically involves the reaction of 4-nitrobenzaldehyde with 5-chloro-6-oxo-1,6-dihydro-4-pyridazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminobenzaldehyde derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzaldehyde derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitrobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-nitrobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydrazone moiety can also form stable complexes with metal ions, which can be exploited in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrobenzaldehyde (6-oxo-3-(4-(pentyloxy)phenyl)-1,6-dihydro-4-pyridazinyl)hydrazone
- 4-nitrobenzaldehyde (5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- 4-nitrobenzaldehyde (5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Uniqueness
4-nitrobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is unique due to the presence of both the nitro and chloro substituents, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H8ClN5O3 |
|---|---|
Molecular Weight |
293.66 g/mol |
IUPAC Name |
5-chloro-4-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8ClN5O3/c12-10-9(6-14-16-11(10)18)15-13-5-7-1-3-8(4-2-7)17(19)20/h1-6H,(H2,15,16,18)/b13-5+ |
InChI Key |
UKRJXADYTSRUKN-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


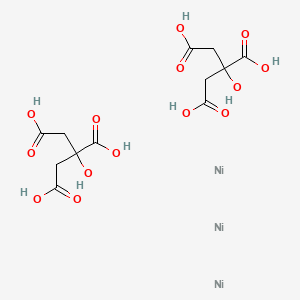

![7-Fluoro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097197.png)
![1-(4-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097208.png)
![3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14097215.png)
![8-[(3-bromopropyl)sulfanyl]-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14097219.png)
![methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14097228.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097232.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B14097238.png)
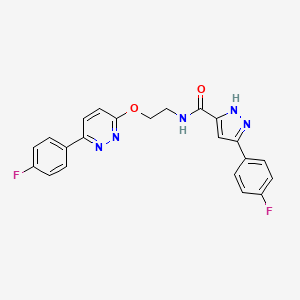
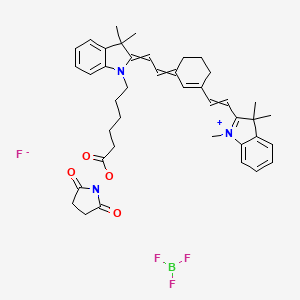
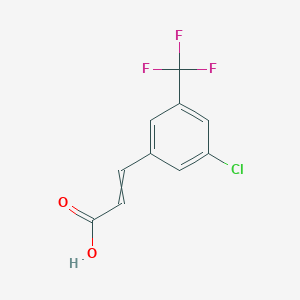
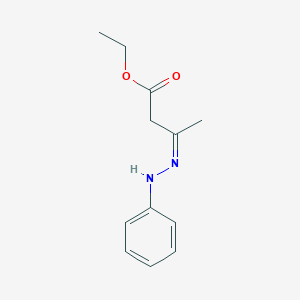
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B14097252.png)
